Isobavachalcone Isobavachalcone Isobavachalcone is a chalcone isolated from multipurpose medical plant Psoralea corylifolia. Isobavachalcone exhibits a wide spectrum of biological activities including antioxidative, antiplatelet, antimicrobial, anti-inflammatory, antitumor, and neuroprotective. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways.
Brand Name: Vulcanchem
CAS No.: 20784-50-3
VCID: VC0530878
InChI: InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
SMILES: O=C(C1=CC=C(O)C(C/C=C(C)\C)=C1O)/C=C/C2=CC=C(O)C=C2
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

Isobavachalcone

CAS No.: 20784-50-3

Inhibitors

VCID: VC0530878

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Isobavachalcone - 20784-50-3

CAS No. 20784-50-3
Product Name Isobavachalcone
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name (E)-1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
Standard InChIKey DUWPGRAKHMEPCM-IZZDOVSWSA-N
Isomeric SMILES CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
SMILES O=C(C1=CC=C(O)C(C/C=C(C)\C)=C1O)/C=C/C2=CC=C(O)C=C2
Canonical SMILES CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Appearance Solid powder
Description Isobavachalcone is a chalcone isolated from multipurpose medical plant Psoralea corylifolia. Isobavachalcone exhibits a wide spectrum of biological activities including antioxidative, antiplatelet, antimicrobial, anti-inflammatory, antitumor, and neuroprotective. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Isobavachalcone; Corylifolinin.
Reference 1: Jin X, Shi YI. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways. Exp Ther Med. 2016 Feb;11(2):403-408. Epub 2015 Dec 1. PubMed PMID: 26893622; PubMed Central PMCID: PMC4734064.
2: Kuete V, Mbaveng AT, Zeino M, Fozing CD, Ngameni B, Kapche GD, Ngadjui BT, Efferth T. Cytotoxicity of three naturally occurring flavonoid derived compounds (artocarpesin, cycloartocarpesin and isobavachalcone) towards multi-factorial drug-resistant cancer cells. Phytomedicine. 2015 Nov 15;22(12):1096-102. doi: 10.1016/j.phymed.2015.07.006. Epub 2015 Aug 11. PubMed PMID: 26547532.
3: Li HM, Lee JK, Nie LJ, Huo Q, Ma T, Sohng JK, Hong YS, Wu CZ. Enzymatic synthesis of novel isobavachalcone glucosides via a UDP-glycosyltransferase. Arch Pharm Res. 2015 Dec;38(12):2208-15. doi: 10.1007/s12272-015-0658-8. Epub 2015 Sep 15. PubMed PMID: 26374247.
4: Lee KM, Kim JM, Baik EJ, Ryu JH, Lee SH. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways. Eur J Pharmacol. 2015 May 5;754:11-8. doi: 10.1016/j.ejphar.2015.02.013. Epub 2015 Feb 19. PubMed PMID: 25704611.
5: Ma T, Nie LJ, Li HM, Huo Q, Zhang YX, Wu CZ. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2015 Mar 25;107:50-5. doi: 10.1016/j.jpba.2014.12.023. Epub 2014 Dec 22. PubMed PMID: 25575171.
6: Su S, Wang Y, Bai L, Xia B, Li X, Tang Y, Xu P, Xue M. Structural elucidation of in vivo metabolites of isobavachalcone in rat by LC-ESI-MS(n) and LC-NMR. J Pharm Biomed Anal. 2015 Feb;104:38-46. doi: 10.1016/j.jpba.2014.11.010. Epub 2014 Nov 15. PubMed PMID: 25459757.
7: Rong Y, Wu J, Liu X, Zhao B, Wang Z. Study on structural and spectral properties of isobavachalcone and 4-hydroxyderricin by computational method. Spectrochim Acta A Mol Biomol Spectrosc. 2014 May 21;126:254-9. doi: 10.1016/j.saa.2014.02.013. Epub 2014 Feb 18. PubMed PMID: 24607475.
8: Chen X, Yang Y, Zhang Y. Isobavachalcone and bavachinin from Psoraleae Fructus modulate Aβ42 aggregation process through different mechanisms in vitro. FEBS Lett. 2013 Sep 17;587(18):2930-5. doi: 10.1016/j.febslet.2013.07.037. Epub 2013 Jul 29. PubMed PMID: 23907009.
9: Shin HJ, Shon DH, Youn HS. Isobavachalcone suppresses expression of inducible nitric oxide synthase induced by Toll-like receptor agonists. Int Immunopharmacol. 2013 Jan;15(1):38-41. doi: 10.1016/j.intimp.2012.11.005. Epub 2012 Nov 16. PubMed PMID: 23164691.
10: Zhao S, Ma CM, Liu CX, Wei W, Sun Y, Yan H, Wu YL. Autophagy inhibition enhances isobavachalcone-induced cell death in multiple myeloma cells. Int J Mol Med. 2012 Oct;30(4):939-44. doi: 10.3892/ijmm.2012.1066. Epub 2012 Jul 16. PubMed PMID: 22824846.
11: Kuete V, Sandjo LP. Isobavachalcone: an overview. Chin J Integr Med. 2012 Jul;18(7):543-7. doi: 10.1007/s11655-012-1142-7. Epub 2012 Jul 7. Review. PubMed PMID: 22772918.
12: Zhang Y, Chen Z. Separation of isomeric bavachin and isobavachalcone in the fructus Psoraleae by capillary electrophoresis-mass spectrometry. J Sep Sci. 2012 Jul;35(13):1644-50. doi: 10.1002/jssc.201200173. PubMed PMID: 22761143.
13: Li Y, Wang F, Chen Z. Determination of bavachin and isobavachalcone in Fructus Psoraleae by high-performance liquid chromatography with electrochemical detection. J Sep Sci. 2011 Mar;34(5):514-9. doi: 10.1002/jssc.201000801. Epub 2011 Jan 25. PubMed PMID: 21265020.
14: Ohno O, Watabe T, Nakamura K, Kawagoshi M, Uotsu N, Chiba T, Yamada M, Yamaguchi K, Yamada K, Miyamoto K, Uemura D. Inhibitory effects of bakuchiol, bavachin, and isobavachalcone isolated from Piper longum on melanin production in B16 mouse melanoma cells. Biosci Biotechnol Biochem. 2010;74(7):1504-6. Epub 2010 Jul 7. PubMed PMID: 20622433.
15: Jing H, Zhou X, Dong X, Cao J, Zhu H, Lou J, Hu Y, He Q, Yang B. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells. Cancer Lett. 2010 Aug 28;294(2):167-77. doi: 10.1016/j.canlet.2010.01.035. Epub 2010 Feb 18. PubMed PMID: 20167420.
16: Kuete V, Ngameni B, Tangmouo JG, Bolla JM, Alibert-Franco S, Ngadjui BT, Pagès JM. Efflux pumps are involved in the defense of Gram-negative bacteria against the natural products isobavachalcone and diospyrone. Antimicrob Agents Chemother. 2010 May;54(5):1749-52. doi: 10.1128/AAC.01533-09. Epub 2010 Feb 16. PubMed PMID: 20160051; PubMed Central PMCID: PMC2863662.
17: Choi JH, Rho MC, Lee SW, Choi JN, Kim K, Song GY, Kim YK. Bavachin and isobavachalcone, acyl-coenzyme A: cholesterol acyltransferase inhibitors from Psoralea corylifolia. Arch Pharm Res. 2008 Nov;31(11):1419-23. doi: 10.1007/s12272-001-2126-x. Epub 2008 Nov 21. PubMed PMID: 19023538.
18: Nishimura R, Tabata K, Arakawa M, Ito Y, Kimura Y, Akihisa T, Nagai H, Sakuma A, Kohno H, Suzuki T. Isobavachalcone, a chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma. Biol Pharm Bull. 2007 Oct;30(10):1878-83. PubMed PMID: 17917255.
PubChem Compound 5281255
Last Modified Nov 11 2021
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